molecular formula C10H7NO2S B044300 3-Benzothiazol-2-yl-acrylic acid CAS No. 123530-67-6

3-Benzothiazol-2-yl-acrylic acid

Cat. No.: B044300
CAS No.: 123530-67-6
M. Wt: 205.23 g/mol
InChI Key: LLWKVCNWFMPGGM-UHFFFAOYSA-N
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Description

3-Benzothiazol-2-yl-acrylic acid is a heterocyclic compound that features a benzothiazole ring fused to an acrylic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzothiazol-2-yl-acrylic acid typically involves the condensation of 2-aminobenzenethiol with acrylic acid derivatives. One common method is the Knoevenagel condensation, where 2-aminobenzenethiol reacts with an aldehyde or ketone in the presence of a base to form the desired product . Another method involves the use of microwave irradiation to accelerate the reaction, providing a more efficient and environmentally friendly approach .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled reaction environments ensures consistent production quality. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Benzothiazol-2-yl-acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.

    Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thioethers, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

3-Benzothiazol-2-yl-acrylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Benzothiazolyl-acetic acid
  • 2-Benzothiazolyl-methanol
  • 2-Benzothiazolyl-thioacetic acid

Comparison: 3-Benzothiazol-2-yl-acrylic acid is unique due to its acrylic acid moiety, which imparts distinct reactivity and biological activity compared to other benzothiazole derivatives. While compounds like 2-Benzothiazolyl-acetic acid and 2-Benzothiazolyl-methanol share the benzothiazole core, their differing functional groups result in varied chemical and biological properties. The acrylic acid group in this compound allows for additional reactions such as polymerization and conjugation, enhancing its versatility in research and industrial applications .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWKVCNWFMPGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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